2',6'-Dihydroxy-4'-methoxydihydrochalcone

Antiplasmodial Antimalarial Drug Discovery

This dihydrochalcone, with a unique 2',6'-dihydroxy-4'-methoxy pattern, exhibits potent antiplasmodial activity (IC50 12.69 µM vs. chloroquine-resistant FcB1) and anti-inflammatory effects (reduces IL-1β, TNF, nitrite). In vivo efficacy at 3 mg/kg (p.o.) without acute toxicity. Differentiated from analogs like asebogenin, ensuring reproducible results. For precise SAR and mechanism-of-action studies.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 35241-55-5
Cat. No. B613833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dihydroxy-4'-methoxydihydrochalcone
CAS35241-55-5
Synonyms1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one 2',6'-Dihydroxy-4'-methoxydihydrochalcone 35241-55-5 1-(2,6-Dihydroxy-4-methoxy-phenyl)-3-phenyl-propan-1-one
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H16O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-6,9-10,18-19H,7-8H2,1H3
InChIKeyMDMCODCJMHTFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

2',6'-Dihydroxy-4'-methoxydihydrochalcone (CAS 35241-55-5): Baseline Procurement Specifications and Class Context


2',6'-Dihydroxy-4'-methoxydihydrochalcone (CAS 35241-55-5, molecular formula C16H16O4, molecular weight 272.30 g/mol) is a naturally occurring dihydrochalcone—a subclass of flavonoids characterized by two aromatic rings linked by a saturated three-carbon bridge. The compound features a distinctive substitution pattern: hydroxyl groups at the 2' and 6' positions and a methoxy group at the 4' position on the A-ring [1]. This specific arrangement differentiates it from other dihydrochalcones and underpins its reported biological roles, which include antiplasmodial activity against chloroquine-sensitive and -resistant Plasmodium falciparum strains, radical scavenging capacity, and in vitro modulation of inflammatory cytokines (IL-1β, TNF) and nitrite production [2][3].

Procurement Risk Alert: Why 2',6'-Dihydroxy-4'-methoxydihydrochalcone (CAS 35241-55-5) Cannot Be Interchanged with Common Dihydrochalcone Analogs


The biological profile of dihydrochalcones is exquisitely sensitive to the number and position of hydroxyl and methoxy substituents on the aromatic rings. 2',6'-Dihydroxy-4'-methoxydihydrochalcone possesses a specific 2',6'-dihydroxy-4'-methoxy pattern that is distinct from closely related analogs like asebogenin (2',4,6'-trihydroxy-4'-methoxydihydrochalcone) [1]. This seemingly minor structural variation—an additional 4-hydroxyl group in asebogenin or the replacement of a hydroxyl with a methoxy group in other analogs—directly translates into measurable differences in antiplasmodial potency, anti-inflammatory efficacy, and antibacterial spectrum [2][3]. Substituting 2',6'-dihydroxy-4'-methoxydihydrochalcone with a generic dihydrochalcone or even a structurally similar analog will not yield comparable experimental results and introduces a significant risk of failed replication, inconsistent bioactivity data, and wasted resources.

Quantitative Comparator Analysis: 2',6'-Dihydroxy-4'-methoxydihydrochalcone (CAS 35241-55-5) vs. Closest Analogs


Anti-malarial Potency: Direct Head-to-Head Comparison with Linderatone and (-)-Methyllinderatin

In a direct comparative study against the chloroquine-resistant Plasmodium falciparum FcB1 strain, 2',6'-Dihydroxy-4'-methoxydihydrochalcone exhibited an IC50 of 12.69 µM. This value places it between the more potent (-)-methyllinderatin (IC50 5.64 µM) and the less potent linderatone (IC50 10.33 µM), all isolated from the same source [1]. This establishes a clear rank-order of activity and quantifies its specific antiplasmodial profile.

Antiplasmodial Antimalarial Drug Discovery

Anti-inflammatory Efficacy: In Vivo Neutrophil Migration Reduction Compared to Dexamethasone

In a carrageenan-induced inflammation model in Swiss mice, oral administration of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (3 mg/kg) significantly reduced neutrophil migration to the inflammatory exudate and subcutaneous tissue [1]. While a direct head-to-head comparison was not performed in the same study, the effect magnitude is comparable to the reduction observed with dexamethasone (2 mg/kg) in similar carrageenan-induced peritonitis models [2], indicating a meaningful anti-inflammatory effect in vivo.

Anti-inflammatory Neutrophil Migration Innate Immunity

Cytokine Modulation Profile: Comparative IL-1β, TNF, and Nitrite Reduction vs. Untreated Control

In LPS-stimulated RAW 264.7 macrophages, treatment with 2',6'-Dihydroxy-4'-methoxydihydrochalcone resulted in a significant reduction of secreted IL-1β, TNF, and nitrite levels compared to untreated controls [1]. This broad suppression of pro-inflammatory mediators is a key differentiating feature from some related dihydrochalcones that may exhibit more selective or weaker cytokine modulation [2].

Cytokine Inflammation Macrophage

Antibacterial Activity Spectrum: Class-Level Distinction from Asebogenin

While both 2',6'-Dihydroxy-4'-methoxydihydrochalcone and its close analog asebogenin (2',6',4-trihydroxy-4'-methoxydihydrochalcone) are reported to possess antibacterial activity, they exhibit distinct potency profiles. Asebogenin has been specifically quantified for its activity against S. aureus and MRSA with IC50 values of 10 and 4.5 µg/mL, respectively [1]. In contrast, 2',6'-Dihydroxy-4'-methoxydihydrochalcone is documented as having general antibacterial activity against Bacillus subtilis, but with less detailed quantitative data available [2].

Antibacterial Antimicrobial Natural Product

Optimal Procurement Scenarios for 2',6'-Dihydroxy-4'-methoxydihydrochalcone (CAS 35241-55-5) Based on Verified Data


Antimalarial Drug Discovery and Resistance Studies

Procure 2',6'-Dihydroxy-4'-methoxydihydrochalcone for in vitro screening against both chloroquine-sensitive and -resistant Plasmodium falciparum strains. Its established IC50 of 12.69 µM against the resistant FcB1 strain [1] makes it a valuable reference compound for comparative studies of structure-activity relationships within the dihydrochalcone class.

Preclinical In Vivo Studies of Acute Innate Inflammation

Utilize this compound in murine models of carrageenan-induced inflammation to investigate neutrophil migration and innate immune modulation. The demonstrated in vivo efficacy at 3 mg/kg (p.o.) with no observed acute toxicity [2] supports its use as a tool compound for studying the resolution of inflammation.

Mechanistic Studies of Macrophage-Mediated Cytokine Suppression

Employ 2',6'-Dihydroxy-4'-methoxydihydrochalcone in cell-based assays using LPS-stimulated RAW 264.7 macrophages to explore its broad-spectrum suppression of IL-1β, TNF, and nitrite [2]. This scenario is ideal for researchers investigating novel anti-inflammatory mechanisms distinct from classical NSAIDs or corticosteroids.

Radical Scavenging and Antioxidant Pathway Investigations

Incorporate this compound into assays measuring DPPH radical scavenging activity as a defined chemical entity [3]. Its role as a radical scavenger, combined with its anti-inflammatory properties, makes it suitable for studies exploring the interplay between oxidative stress and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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